molecular formula C9H11ClFN B6301177 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2241594-19-2

7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6301177
CAS No.: 2241594-19-2
M. Wt: 187.64 g/mol
InChI Key: GUYSNVAUQOXGKN-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is an organic compound with the molecular formula C9H11ClFN . It is a derivative of indene, featuring a fluorine atom at the 7th position and an amine group at the 1st position, stabilized as a hydrochloride salt. This compound is typically a white to yellow solid and is used in various chemical and pharmaceutical research applications .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYSNVAUQOXGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride generally involves the following steps:

    Fluorination: Introduction of a fluorine atom to the indene ring.

    Reduction: Reduction of the indene ring to form the dihydro derivative.

    Amination: Introduction of the amine group at the 1st position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, affecting the indene ring.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the amine group facilitates interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Fluoro-2,3-dihydro-1H-inden-1-amine
  • 2,3-Dihydro-1H-inden-1-amine hydrochloride
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Comparison:

Biological Activity

7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C9H11ClFN and a molecular weight of approximately 187.64 g/mol. This compound is a derivative of indene, characterized by the presence of a fluorine atom at the 7th position, which significantly influences its biological activity and chemical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorine atom enhances the compound's binding affinity and specificity, while the amine group facilitates interactions with biological molecules. These interactions suggest potential applications in treating neurological disorders and certain types of cancer, although detailed mechanisms require further investigation.

Pharmacological Applications

Preliminary studies indicate that this compound may serve as a therapeutic agent in various conditions. Its unique structure allows it to interact effectively with neurotransmitter systems, suggesting potential uses in treating psychiatric disorders. Additionally, its role as a ligand in receptor binding studies has been explored, indicating its relevance in drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameMolecular FormulaUnique Features
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HClC9H11ClFFluorine at the 5-position; different biological activity profile
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HClC9H11ClFFluorine at the 6-position; distinct receptor interactions
7-Chloro-2,3-dihydro-1H-indeneC9H10ClLacks fluorine; serves as a baseline comparison for halogen effects

The presence of fluorine at different positions alters their interaction with biological targets, highlighting the importance of structural modifications in drug design.

Study on Antiparasitic Activity

In a study investigating antiparasitic properties, various derivatives of indene were tested for their efficacy against Plasmodium falciparum (PfDHODH). The results indicated that compounds similar to 7-Fluoro-2,3-dihydro-1H-inden-1-amines exhibited varying degrees of potency against the parasite. For instance:

CompoundIC50 (μM) PfDHODHEC50 (μM) Pf3D7 Cells
7-Fluoro Compound<0.021<0.0028
Other Analogues>0.047>0.068

These findings suggest that modifications in the indene structure significantly influence biological activity and therapeutic potential .

Neuropharmacological Studies

Research has also focused on the neuropharmacological effects of 7-Fluoro derivatives. Initial findings indicate that these compounds may modulate neurotransmitter systems effectively. A study assessing their impact on serotonin and dopamine receptors revealed promising results, indicating potential applications in treating mood disorders.

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